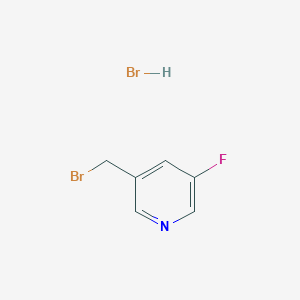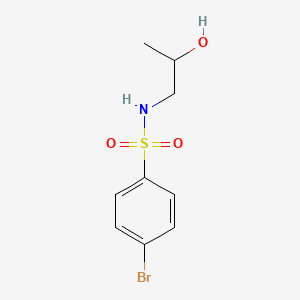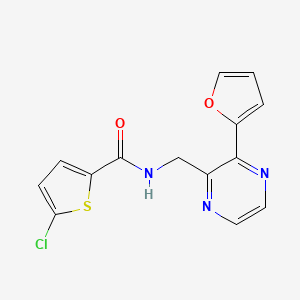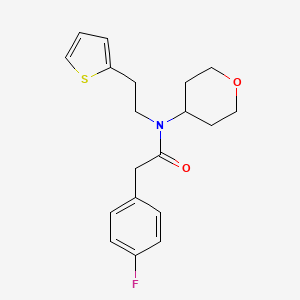![molecular formula C15H16F3NO B2774385 N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide CAS No. 2411270-42-1](/img/structure/B2774385.png)
N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide, commonly referred to as TPPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TPPB is a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and inflammation.
作用機序
TPPB selectively inhibits N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels by binding to a specific site on the channel. This prevents the channel from opening in response to stimuli, leading to a reduction in pain perception. Additionally, TPPB has been shown to modulate the activity of other ion channels, including the transient receptor potential ankyrin 1 (TRPA1) channel, which is also involved in pain perception.
Biochemical and Physiological Effects:
TPPB has been shown to have a range of biochemical and physiological effects. In addition to its selective inhibition of N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels, TPPB has been shown to modulate the activity of other ion channels and receptors, including the cannabinoid receptor type 1 (CB1) and the G protein-coupled receptor 55 (GPR55). Additionally, TPPB has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the major advantages of TPPB is its selectivity for N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels, which allows for targeted inhibition of pain perception without affecting other ion channels or receptors. Additionally, TPPB has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, there are also some limitations to the use of TPPB in lab experiments. For example, TPPB has been shown to have off-target effects on some ion channels and receptors, which may limit its specificity in certain contexts.
将来の方向性
There are many potential future directions for research on TPPB. One area of interest is the development of novel N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide inhibitors with improved selectivity and potency. Additionally, there is interest in exploring the therapeutic potential of TPPB in a range of disease states, including chronic pain, neuropathic pain, and inflammatory diseases. Finally, there is also interest in exploring the potential of TPPB as a tool for investigating the role of N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels in physiological and pathological processes.
合成法
TPPB can be synthesized through a multistep process involving the reaction of 4-(trifluoromethyl)benzaldehyde with cyclopentanone, followed by the addition of prop-2-yn-1-amine. The final product is obtained through purification and isolation techniques.
科学的研究の応用
TPPB has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels are known to play a crucial role in the perception of pain, and TPPB has been shown to selectively inhibit these channels, leading to a reduction in pain perception. Additionally, TPPB has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c1-2-14(20)19-13-5-3-4-12(13)10-6-8-11(9-7-10)15(16,17)18/h2,6-9,12-13H,1,3-5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZBWSCGRLQBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC1C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2774303.png)


![1-(benzo[d]thiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2774307.png)


![3-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2774311.png)
![11-(4-Butoxyphenyl)-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2774313.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2774318.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2774324.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2774325.png)